molecular formula C8H8N2S B8796644 Thieno[2,3-b]pyridin-3-ylmethanamine

Thieno[2,3-b]pyridin-3-ylmethanamine

Cat. No. B8796644
M. Wt: 164.23 g/mol
InChI Key: YTTBJYUTUCTCHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08987269B2

Procedure details

Intermediate M was prepared from pyrazolo[1,5-a]pyrimidine-5-carbonitrile (M−1) following similar procedures for synthesizing intermediate J from J-4, as described above. MS (m/z): 149 (M+1)+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]1[N:5]2[CH:6]=[CH:7][C:8]([C:10]#[N:11])=[N:9][C:4]2=[CH:3][CH:2]=1.S1C2=NC=CC=C2C(CN)=C1>>[N:1]1[N:5]2[CH:6]=[CH:7][C:8]([CH2:10][NH2:11])=[N:9][C:4]2=[CH:3][CH:2]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=CC=C2N1C=CC(=N2)C#N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S1C=C(C=2C1=NC=CC2)CN

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
N1=CC=C2N1C=CC(=N2)CN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.